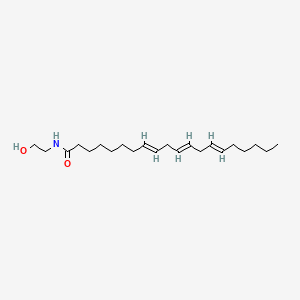

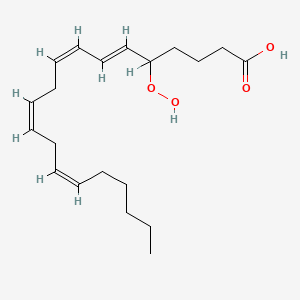

![molecular formula C53H71N9O15S B1234208 (3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

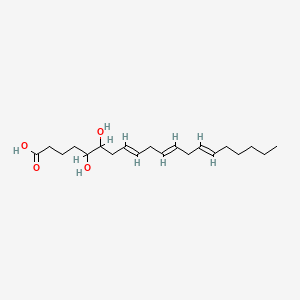

(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BC-264 ist ein synthetisches Peptidderivat, das für seine hohe Spezifität und Affinität zu Cholezystokinin-B-Rezeptoren bekannt ist. Es ist vom Cholezystokinin-Oktapeptid abgeleitet und wurde umfassend auf seine potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Neurobiologie und Pharmakologie, untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BC-264 umfasst mehrere Schritte, beginnend mit dem Cholezystokinin-Oktapeptid. Zu den wichtigsten Modifikationen gehören die Sulfatierung des N-terminalen Tyrosins, die Glykosylierung von Norleucin sowie die Methylierung von Glycin- und Norleucinresten. Der letzte Schritt beinhaltet die Amidierung des C-terminalen Phenylalanins .

Sulfatierung von Tyrosin:

Glykosylierung von Norleucin: Dies wird unter Verwendung von Glykosylspendern in Gegenwart eines geeigneten Katalysators erreicht.

Methylierung von Glycin und Norleucin: Die Methylierung wird typischerweise mit Methyliodid in Gegenwart einer Base wie Natriumhydrid durchgeführt.

Amidierung von Phenylalanin: Das C-terminale Phenylalanin wird mit Ammoniak oder einem Amin in Gegenwart eines Kupplungsmittels wie Carbodiimid amidiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von BC-264 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie die Hochleistungsflüssigchromatographie werden zur Reinigung eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BC-264 involves multiple steps, starting from the cholecystokinin octapeptide. Key modifications include the sulfation of the N-terminal tyrosine, glycosylation of norleucine, and methylation of glycine and norleucine residues. The final step involves amidation of the C-terminal phenylalanine .

Sulfation of Tyrosine:

Glycosylation of Norleucine: This is achieved using glycosyl donors in the presence of a suitable catalyst.

Methylation of Glycine and Norleucine: Methylation is typically carried out using methyl iodide in the presence of a base such as sodium hydride.

Amidation of Phenylalanine: The C-terminal phenylalanine is amidated using ammonia or an amine in the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of BC-264 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BC-264 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das sulfatierte Tyrosin kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion des Peptids kann zur Spaltung von Disulfidbrücken führen, falls vorhanden.

Substitution: Das Peptid kann Substitutionsreaktionen eingehen, insbesondere an den glykosylierten Norleucin- und methylierten Resten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol oder Natriumborhydrid.

Substitution: Verschiedene Nucleophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Peptide mit veränderten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitätsbeziehung von BC-264 verwendet werden können .

Wissenschaftliche Forschungsanwendungen

BC-264 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Cholezystokinin-B-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Angst und Schmerzempfindung.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Angststörungen und der Verbesserung kognitiver Funktionen.

Wirkmechanismus

BC-264 entfaltet seine Wirkung durch Bindung an Cholezystokinin-B-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind. Diese Bindung aktiviert intrazelluläre Signalwege, die cyclisches Adenosinmonophosphat und Proteinkinase A beinhalten, was zu verschiedenen physiologischen Reaktionen führt. Die hohe Spezifität des Peptids für diese Rezeptoren macht es zu einem wertvollen Werkzeug zur Untersuchung der Rezeptorfunktion und zur Entwicklung gezielter Therapien .

Wirkmechanismus

BC-264 exerts its effects by binding to cholecystokinin B receptors, which are G-protein coupled receptors. This binding activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A, leading to various physiological responses. The peptide’s high specificity for these receptors makes it a valuable tool for studying receptor function and developing targeted therapies .

Vergleich Mit ähnlichen Verbindungen

BC-264 wird mit anderen Cholezystokinin-B-Rezeptoragonisten wie BC-197 und RB-400 verglichen. Während BC-197 angstauslösende Effekte hat, ist BC-264 für seine Fähigkeit bekannt, die Aufmerksamkeit und Gedächtnisprozesse zu verbessern. Diese Einzigartigkeit macht BC-264 zu einer bevorzugten Wahl für die Forschung, die sich auf die kognitive Verbesserung konzentriert .

Liste ähnlicher Verbindungen

BC-197: Ein weiterer Cholezystokinin-B-Rezeptoragonist mit angstauslösenden Wirkungen.

Eigenschaften

Molekularformel |

C53H71N9O15S |

|---|---|

Molekulargewicht |

1106.2 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H71N9O15S/c1-7-9-20-42(62(6)51(71)41(56-45(64)30-43(54)63)28-34-31-55-37-19-15-14-18-36(34)37)50(70)58-40(29-46(65)66)47(67)57-38(26-32-16-12-11-13-17-32)48(68)60-44(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-42,44,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,63)(H,56,64)(H,57,67)(H,58,70)(H,59,72)(H,60,68)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,44-/m0/s1 |

InChI-Schlüssel |

LEXXPLMUWFLNAN-OZUMUDGSSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCC)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |

Kanonische SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |

Synonyme |

BC 264 BC-264 Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate](/img/structure/B1234128.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)